N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide
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Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C24H19N3O4S2 and its molecular weight is 477.55. The purity is usually 95%.
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Scientific Research Applications
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide, have been synthesized and studied for their cardiac electrophysiological activity. These compounds exhibited potency in in vitro assays, comparable to selective class III agents undergoing clinical trials, suggesting their potential in treating cardiac arrhythmias (Morgan et al., 1990).
Detection in Living Cells
A derivative of coumarin–pyrazolone, structurally related to this compound, has been synthesized and used for the detection of Cr3+ ions in living cells. Its interaction with Cr3+ ions leads to a quick color response and fluorescence quenching, demonstrating its application in biological imaging (Mani et al., 2018).
Antimicrobial Activity in Coatings
The coumarin–thiazole derivative, similar in structure to the compound , was synthesized and showed significant antimicrobial activity when incorporated into polyurethane varnishes. This suggests its potential use in antimicrobial coatings for various surfaces (El‐Wahab et al., 2014).
Anticancer Activity
Compounds structurally related to this compound have been studied for their potential anticancer activities. Chromeno[4,3-b]pyridine derivatives, for instance, have shown promising results in breast cancer cell lines, indicating the possible application of similar compounds in cancer therapy (Ghani et al., 2022).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives, with a structure related to the compound , have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds exhibited significant effects, suggesting the potential use of similar compounds in treating infections and proliferative disorders (Abd El-Gilil, 2019).
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S2/c1-15-9-11-18(12-10-15)33(29,30)27-17-6-4-5-16(13-17)23(28)26-24-25-22-19-7-2-3-8-20(19)31-14-21(22)32-24/h2-13,27H,14H2,1H3,(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUXWKCSUYARSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.